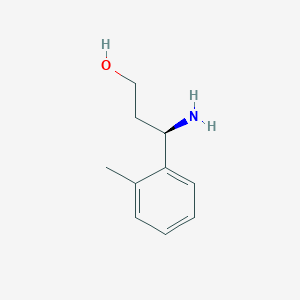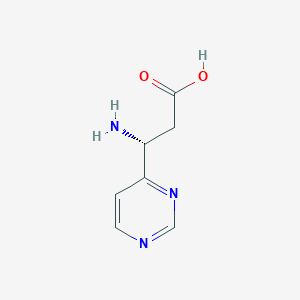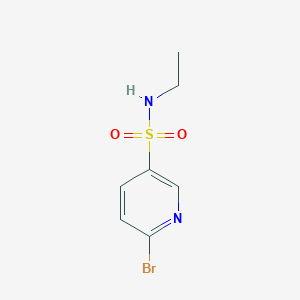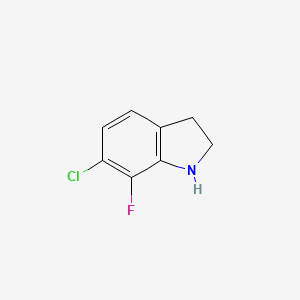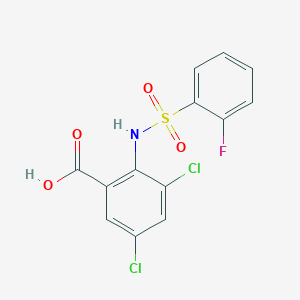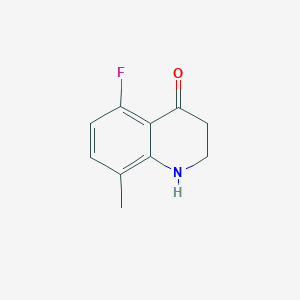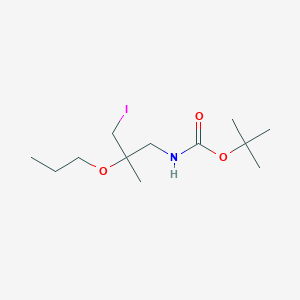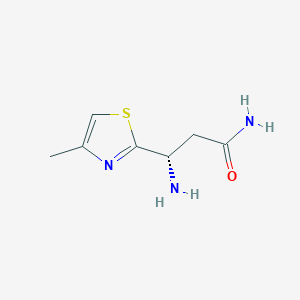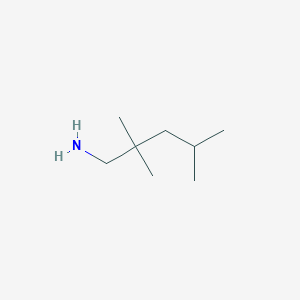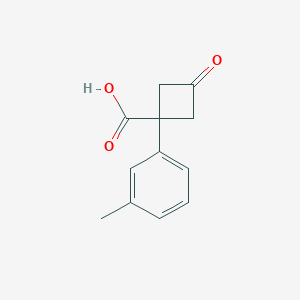
3-Oxo-1-(m-tolyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-(m-tolyl)cyclobutane-1-carboxylic acid is an organic compound with a unique cyclobutane structure. It is a high-purity carboxylic acid compound, often used in advanced research and synthesis due to its versatile chemical properties . The compound has a molecular weight of 204.23 g/mol and is known for its applications in various scientific fields .
Métodos De Preparación
The synthesis of 3-Oxo-1-(m-tolyl)cyclobutane-1-carboxylic acid involves multiple steps. One common method includes the use of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide (DMF), and water. Sodium iodide acts as an activating agent, while tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst . This multi-step reaction yields the target product with high purity.
Análisis De Reacciones Químicas
3-Oxo-1-(m-tolyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ether and ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-Oxo-1-(m-tolyl)cyclobutane-1-carboxylic acid is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Utilized in the development of pharmaceuticals, including inhibitors and antagonists for various biological targets.
Industry: Applied in the production of organic light-emitting diodes (OLEDs) and other advanced materials
Mecanismo De Acción
The mechanism of action of 3-Oxo-1-(m-tolyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist, affecting various biological processes. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
3-Oxo-1-(m-tolyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-Oxocyclobutanecarboxylic acid: A similar compound with a cyclobutane structure, used in pharmaceuticals and organic synthesis.
3-Oxo-1-(p-tolyl)cyclobutane-1-carboxylic acid: Another related compound with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C12H12O3 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(13)7-12/h2-5H,6-7H2,1H3,(H,14,15) |
Clave InChI |
QXONOSWFVUPRMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CC(=O)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


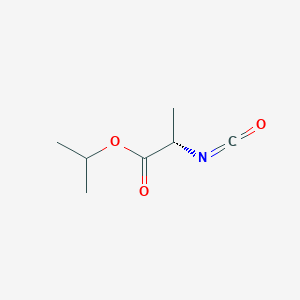
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13307098.png)
